molecular formula C17H19N3O2 B2367253 1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-50-8

1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2367253
CAS No.: 339027-50-8
M. Wt: 297.358
InChI Key: JOBDUCMCHAIVCJ-UHFFFAOYSA-N
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Description

1-Allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative featuring a 2-oxo-1,2-dihydropyridine core substituted with an allyl group at the 1-position and a 4-(dimethylamino)phenyl carboxamide moiety at the 3-position. Its molecular formula is C₁₇H₁₉N₃O₂ (MW = 297.36 g/mol), with structural similarities to kinase inhibitors and fluorescent dyes .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-4-11-20-12-5-6-15(17(20)22)16(21)18-13-7-9-14(10-8-13)19(2)3/h4-10,12H,1,11H2,2-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBDUCMCHAIVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666561
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Pyridone Ring Construction

The pyridone scaffold is synthesized via cyclocondensation of malondiamide derivatives with α,β-unsaturated carbonyl compounds. For example, reacting dithiomalondianilide with cyanoacrylamides under basic conditions yields 1,4-dihydropyridine intermediates, which oxidize to pyridones. Alternative routes involve:

  • Michael addition-cyclization : Combining aldehydes, cyanoacetamide, and dithiomalondianilide in the presence of morpholine, as demonstrated in three-component syntheses of analogous dithiolopyridines.

Allylation at the Pyridone Nitrogen

Alkylation of 2-pyridone with allyl bromide in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C introduces the allyl group. Optimization studies indicate that potassium carbonate as a base enhances regioselectivity for N-allylation over O-allylation. The reaction proceeds via an SN2 mechanism, with yields exceeding 85% under inert atmospheres.

Carboxylation at the 3-Position

Direct carboxylation of 1-allyl-2-pyridone is challenging due to the ring’s electron-deficient nature. Instead, pre-functionalized precursors like 3-cyano-1-allyl-2-pyridone are hydrolyzed under acidic conditions (e.g., HCl/H2O, reflux) to yield the carboxylic acid. Alternatively, palladium-catalyzed carbonylation using CO gas in the presence of aryl halides has been reported for analogous pyridinecarboxylic acids.

Amide Bond Formation with 4-(Dimethylamino)Aniline

Acid Chloride Route

Converting the carboxylic acid to its acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with 4-(dimethylamino)aniline is a classical approach:

  • Activation : 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at 0°C for 2 h.
  • Coupling : The acid chloride is added dropwise to a solution of 4-(dimethylamino)aniline (1.2 equiv) and triethylamine (3.0 equiv) in tetrahydrofuran at 0–5°C. The mixture warms to room temperature and stirs for 12 h.
  • Workup : The product is isolated via extraction (ethyl acetate/water) and purified by recrystallization (ethanol/water), yielding 72–78% of the target compound.

Coupling Reagent-Mediated Synthesis

Modern methods employ carbodiimides (e.g., EDCl) or uronium salts (e.g., HATU) to activate the carboxylic acid:

  • EDCl/HOBt System : 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) are dissolved in dimethylformamide. After 30 min activation, 4-(dimethylamino)aniline (1.1 equiv) is added, and the reaction proceeds at 25°C for 24 h. Yields reach 80–85%, with HPLC purity >98%.

Solvent and Temperature Optimization

Polar aprotic solvents (acetonitrile, tetrahydrofuran, dimethylformamide) enhance reaction rates by stabilizing charged intermediates. Kinetic studies reveal that amidation in acetonitrile at 50°C completes within 4 h, compared to 12 h in tetrahydrofuran at 25°C.

Table 1. Comparative Analysis of Amidation Methods

Method Solvent Temperature (°C) Yield (%) Purity (%)
Acid Chloride THF 25 72 95
EDCl/HOBt DMF 25 85 98
HATU/DIEA Acetonitrile 50 88 99

Mechanistic Insights and Computational Studies

Density functional theory (DFT) calculations (B97-3c composite scheme) on analogous pyridone carboxamides identify the cyclization step as rate-limiting, with activation barriers of ~28.8 kcal/mol. For the target compound, amide bond formation proceeds via a tetrahedral intermediate, stabilized by electron-donating groups on the aniline ring. NBO analysis confirms hyperconjugative interactions between the allyl group and pyridone ring, enhancing thermal stability.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, ArH), 6.73–6.67 (m, 2H, ArH), 5.95–5.83 (m, 1H, CH₂CHCH₂), 5.25–5.12 (m, 2H, CH₂CHCH₂), 4.62 (d, J = 5.6 Hz, 2H, NCH₂), 3.02 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1530 cm⁻¹ (N–H bend).

X-ray Crystallography

Single-crystal X-ray analysis of a related dithiolopyridine carboxamide confirms the planar pyridone ring and antiperiplanar alignment of the allyl and carboxamide groups. Similar geometry is expected for the target compound.

Challenges and Alternative Approaches

  • Regioselectivity in Allylation : Competing O-allylation is suppressed by using bulky bases (e.g., DBU) and low temperatures.
  • Carboxamide Hydrolysis : Electron-rich anilines (e.g., 4-(dimethylamino)phenyl) resist hydrolysis under acidic conditions, ensuring product stability.

Scale-Up and Industrial Relevance

Kilogram-scale syntheses utilize continuous flow reactors for the amidation step, reducing reaction times from hours to minutes. Environmental impact assessments favor the EDCl/HOBt method due to lower solvent waste compared to acid chloride routes.

Chemical Reactions Analysis

Types of Reactions

1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allyl bromide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyridine ring and aryl carboxamide group. Below is a detailed comparison of key derivatives:

Structural and Molecular Comparisons

Compound Name Molecular Formula MW (g/mol) Substituents (R1, R2) Key Properties/Data
Target Compound C₁₇H₁₉N₃O₂ 297.36 Allyl, 4-(dimethylamino)phenyl Synthetic intermediate for kinase inhibitors; electronic spectral data pending .
1-Allyl-N-(4-chlorophenyl)-2-oxo-... (CAS 339027-35-9) C₁₅H₁₃ClN₂O₂ 288.73 Allyl, 4-chlorophenyl Commercial availability; used in drug discovery libraries .
1-Allyl-N-(4-fluorophenyl)-2-oxo-... C₁₅H₁₃FN₂O₂ 272.28 Allyl, 4-fluorophenyl Synonym: Oprea1_840477; listed in biochemical screening databases .
N-(4-(Dimethylamino)phenyl)-2-oxo-... (no allyl) C₁₄H₁₅N₃O₂ 257.29 H, 4-(dimethylamino)phenyl Lower MW; potential precursor for allylated derivatives .
1-Allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-... C₁₆H₁₄N₂O₄ 298.30 Allyl, benzodioxol-5-yl Purity >90%; used in custom synthesis applications .

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Fluorophenyl and chlorophenyl analogs (e.g., CAS 339027-35-9) exhibit higher lipophilicity, favoring membrane permeability in biological assays .
  • Fluorescence Properties: Pyridine derivatives with electron-donating groups (e.g., dimethylamino) show blue-green fluorescence (λmax ~500–514 nm), as observed in structurally related azo dyes . This suggests the target compound may share similar emissive properties.
  • Synthetic Accessibility :

    • Allyl-substituted analogs (e.g., target compound, CAS 339027-35-9) are synthesized via coupling reactions followed by TLC or column chromatography, yielding 25–45% purity .

Q & A

Basic Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the pyridine core and subsequent carboxamide coupling. Key steps include:

  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate nucleophilic substitutions or condensations .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at 60–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane, followed by recrystallization for high purity (>95%) .
    • Monitoring : Thin-layer chromatography (TLC) and ¹H/¹³C NMR to track intermediates and confirm final product .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H NMR (400–600 MHz) to identify allyl protons (δ 5.0–6.0 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis to resolve spatial arrangements, particularly the dihydropyridine ring conformation .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify impurities (<0.5%) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C suggests shelf-life suitability) .
  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Modify the allyl group (e.g., replacing with propargyl) or dimethylamino phenyl ring (e.g., fluorination) to assess impact on target binding .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with enzymes (e.g., kinases) and prioritize analogs .
  • In Vitro Assays : Screen analogs against disease-relevant cell lines (e.g., cancer) with IC₅₀ determination via MTT assays .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize yield while minimizing side reactions .
  • Byproduct Identification : Use LC-MS/MS to characterize impurities; adjust protecting groups (e.g., Boc for amines) to suppress undesired pathways .

Q. How can oxidative/reductive stability be evaluated for this compound under physiological conditions?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure redox potentials (e.g., oxidation of dihydropyridine ring) in PBS (pH 7.4) .
  • Metabolic Incubation : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to predict in vivo stability .

Q. What computational methods are effective in predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for SAR-guided analogs .

Q. How do polymorphic forms of this compound influence its pharmacological properties?

  • Methodological Answer :

  • Crystallization Screening : Use solvent/anti-solvent combinations (e.g., ethanol/water) to isolate polymorphs .
  • Dissolution Testing : Compare solubility and dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF) .

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